diABZI STING agonist-1
Overview
Description
DiABZI STING agonist-1 is a selective stimulator of interferon genes (STING) receptor agonist . It induces secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) and increases serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice .
Molecular Structure Analysis
DiABZI STING agonist-1 is part of a family of small-molecule amidobenzimidazoles (ABZI). Two molecules of the lead compound were joined to create a single optimized dimeric ligand . Structural studies have suggested that unlike the classical STING agonist, 2’3’-cGAMP, diABZI activates STING while maintaining its open conformation .Physical And Chemical Properties Analysis
DiABZI STING agonist-1 is a non-nucleotide-based ligand that potently activates STING . It has a molecular weight of 959.3 g/mol and a formula of C42H51N13O7 . It is water-soluble .Scientific Research Applications
Cancer Therapy
Colorectal Cancer (CRC) Treatment : diABZI STING agonist-1, combined with indoleamine 2,3-dioxygenase (IDO) inhibitor, significantly inhibited tumor growth in colorectal cancer models. This combination promoted CD8+ T cell and dendritic cell recruitment while decreasing myeloid-derived suppressor cell infiltration, showcasing a promising option for CRC therapy (Shi et al., 2021).
Enhancing Vaccine Efficacy : diABZI has been employed to construct glycopeptide antigen-based vaccines. It enhanced antibody production and T cell immune responses, as well as inhibited tumor growth in tumor-bearing mice. This suggests diABZI's potential as an adjuvant in cancer vaccine development (Wang et al., 2021).
Systemic Activity Against Tumors : A study on diABZI STING agonist demonstrated systemic efficacy in treating tumors in mice. The linking strategy of two symmetry-related amidobenzimidazole-based compounds created diABZIs with enhanced STING binding and anti-tumor activity (Ramanjulu et al., 2018).
Antiviral Applications
Inhibition of Coronavirus Infection : diABZI showed potent anti-coronavirus activity against both common cold human coronavirus and SARS-CoV-2 in cell culture systems. Its antiviral activity was dependent on the interferon pathway, highlighting diABZI's therapeutic potential for treating coronavirus infections (Zhu et al., 2021).
SARS-CoV-2 and Other Viral Infections : Pharmacological activation of STING, including with diABZI, demonstrated effective inhibition of SARS-CoV-2 infection. This suggests its potential as a therapeutic strategy to control coronavirus and other viral infections (Li et al., 2021).
Other Applications
Chemodynamic-Immunotherapy : diABZI was used in ferrocene-containing polymersome nanoreactors for chemodynamic therapy and immunotherapy. This combination enhanced STING activation and showed potential for treating primary solid and metastatic tumors (Zhou et al., 2021).
Molecular Dynamics and Drug Design : Molecular dynamics simulations with diABZI provided insights into STING conformation modulation, which can be crucial for the development of cancer immunotherapies (Chen et al., 2021).
Safety And Hazards
Future Directions
The STING pathway is a fundamental regulator of innate immune sensing of cancer, with potential to enhance tumor rejection through the induction of a pro-inflammatory response dominated by Type I interferons . The development of STING agonists like diABZI STING agonist-1 has coincided with the development of novel therapeutic delivery mechanisms . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .
properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLMVXWAHNTPRF-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N13O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diABZI STING agonist-1 | |
CAS RN |
2138498-18-5 | |
Record name | Diabzi sting agonist-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIABZI STING AGONIST-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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